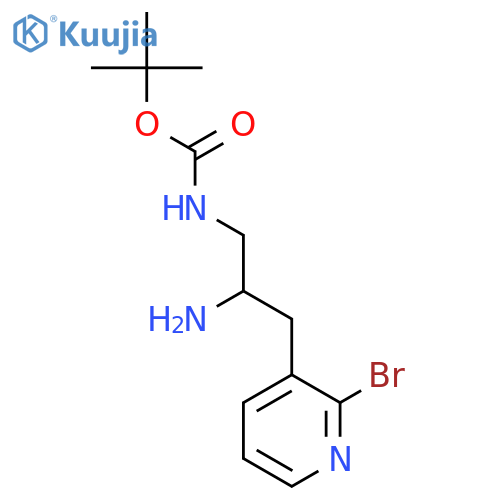

Cas no 2229148-36-9 (tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate)

tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate

- EN300-1874924

- 2229148-36-9

- tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate

-

- インチ: 1S/C13H20BrN3O2/c1-13(2,3)19-12(18)17-8-10(15)7-9-5-4-6-16-11(9)14/h4-6,10H,7-8,15H2,1-3H3,(H,17,18)

- InChIKey: JSCSOFROIWCYLI-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CN=1)CC(CNC(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 329.07389g/mol

- どういたいしつりょう: 329.07389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 77.2Ų

tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1874924-2.5g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1874924-0.1g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1874924-1g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 1g |

$1543.0 | 2023-09-18 | ||

| Enamine | EN300-1874924-5.0g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1874924-10.0g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1874924-0.25g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1874924-1.0g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1874924-5g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1874924-0.5g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1874924-0.05g |

tert-butyl N-[2-amino-3-(2-bromopyridin-3-yl)propyl]carbamate |

2229148-36-9 | 0.05g |

$1296.0 | 2023-09-18 |

tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamateに関する追加情報

Professional Introduction to Tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate (CAS No. 2229148-36-9)

Tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate, a compound with the chemical identifier CAS No. 2229148-36-9, represents a significant advancement in the field of pharmaceutical chemistry and drug development. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and biopharmaceutical research. The intricate arrangement of functional groups within its molecular framework, including the tert-butyl moiety, the N-2-amino group, and the 3-(2-bromopyridin-3-yl)propylcarbamate moiety, contributes to its unique chemical properties and reactivity.

The synthesis and characterization of Tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate involve sophisticated methodologies that are critical for understanding its pharmacological behavior. The presence of the brominated pyridine ring not only influences the electronic properties of the molecule but also opens up possibilities for further derivatization and functionalization. These attributes make it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing brominated pyridine moieties. These structures have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tert-butyl group in Tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate serves as a protecting group for the carbamate functionality, ensuring stability during synthetic transformations while maintaining the reactivity of other functional groups.

The N-2-amino group is another critical feature of this compound, as it can participate in various hydrogen bonding interactions and influence the molecule's solubility and bioavailability. Additionally, the propyl chain extending from the carbamate group provides a hydrophobic region that can interact with lipid membranes, potentially enhancing cellular uptake and target binding affinity.

Recent studies have highlighted the importance of rational drug design in developing next-generation therapeutics. Tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate exemplifies this approach by integrating multiple pharmacophoric elements into a single molecular entity. This design strategy allows for fine-tuning of biological activity through structural modifications, making it an attractive candidate for further investigation.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The bromine atom in the pyridine ring also offers opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in organic synthesis.

In conclusion, Tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate (CAS No. 2229148-36-9) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its complex structure and diverse functional groups make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow.

2229148-36-9 (tert-butyl N-2-amino-3-(2-bromopyridin-3-yl)propylcarbamate) 関連製品

- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)

- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)

- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)

- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)

- 1118765-14-2(O-Desmethyl Apixaban Sulfate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)

- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)